molecular formula C17H16N2O2 B10801756 5-Oxo-1,2-diphenylprolinamide

5-Oxo-1,2-diphenylprolinamide

Cat. No.: B10801756
M. Wt: 280.32 g/mol
InChI Key: GZAVLEXURAJULI-UHFFFAOYSA-N
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Description

5-Oxo-1,2-diphenylprolinamide is a chiral pyrrolidine derivative offered for research and development purposes. Chiral compounds featuring the 5-oxo-proline scaffold are of significant interest in organic synthesis and medicinal chemistry. Related structures have been investigated for their utility as organocatalysts in asymmetric synthesis and as key intermediates in the preparation of chiral 1,2-diamine compounds, which are valuable ligands and auxiliaries in stereoselective transformations . This specific amide-functionalized derivative presents a framework for further chemical exploration. Researchers can utilize this compound in the development of novel synthetic methodologies or as a building block for pharmacologically active molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-oxo-1,2-diphenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C17H16N2O2/c18-16(21)17(13-7-3-1-4-8-13)12-11-15(20)19(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,21)

InChI Key

GZAVLEXURAJULI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1=O)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Oxo 1,2 Diphenylprolinamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 5-Oxo-1,2-diphenylprolinamide, the key strategic disconnections are identified at the amide bond, the N1-C(aryl) bond, and the C2-C(aryl) bond.

A primary disconnection breaks the amide linkage, leading to 5-oxo-1,2-diphenylproline or a corresponding activated derivative (e.g., an acyl chloride or ester) and ammonia (B1221849) or an ammonia equivalent. This simplifies the target to a substituted pyroglutamic acid derivative.

Further disconnection of the N1-phenyl bond suggests a precursor such as 2-phenyl-5-oxoproline and an aniline (B41778) derivative. This disconnection points towards N-arylation reactions as a key synthetic step.

The final key disconnection targets the C2-phenyl bond, leading back to a 5-oxoproline scaffold and a phenyl-introducing reagent. This suggests that the introduction of the C2 substituent can be achieved on a pre-formed pyrrolidinone ring.

These disconnections outline a convergent synthetic strategy where the pyrrolidinone core is first constructed and then sequentially functionalized with the required phenyl groups and the amide functionality.

Conventional Synthetic Routes to the 5-Oxo-pyrrolidine Core

The construction of the 5-oxo-pyrrolidine (or pyroglutamate) ring is a fundamental step in the synthesis of this compound. Various classical and modern cyclization reactions are employed for this purpose.

Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

The formation of the 5-oxopyrrolidine ring can be achieved through several methods, often involving the cyclization of linear precursors. A common approach is the aza-Michael addition of an amine to an α,β-unsaturated dicarbonyl compound or its equivalent, such as itaconic acid. For instance, the reaction of an aniline derivative with itaconic acid can directly lead to an N-aryl-5-oxopyrrolidine-3-carboxylic acid.

Another versatile method is the intramolecular cyclization of γ-amino acids or their ester derivatives. For example, glutamic acid and its derivatives are common starting materials that can be cyclized to form the pyroglutamate (B8496135) core under thermal conditions or with the aid of coupling agents.

The Paal-Knorr pyrrole (B145914) synthesis, while primarily for pyrroles, can be adapted for the synthesis of pyrrolidinones from 1,4-dicarbonyl compounds and a primary amine, followed by reduction and oxidation steps.

Cyclization Method Precursors Key Features
Aza-Michael AdditionAmine, Itaconic Acid/EsterForms C-N and C-C bonds in a single pot.
Intramolecular Amidationγ-Amino Acid/EsterThermally or chemically induced cyclization.
Reductive Amination/Cyclizationγ-Keto Acid/Ester, AmineForms the N-substituent and ring simultaneously.

Introduction of Phenyl Substituents at N1 and N2/Amide Nitrogen

The introduction of the phenyl groups at the N1 and C2 positions is a critical part of the synthesis.

N1-Phenyl Group Introduction: The N-phenyl group is typically introduced by using aniline or a substituted aniline as the nitrogen source in the cyclization reaction. For example, reacting aniline with itaconic acid or a γ-keto acid will directly yield the N-phenyl-5-oxopyrrolidine core. Alternatively, an existing pyroglutamate can be N-arylated using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with a phenyl halide.

C2-Phenyl Group Introduction: The C2-phenyl substituent can be introduced at various stages. One approach involves starting with a precursor that already contains the phenyl group, such as phenylglycine derivatives. Another strategy is the α-arylation of a pre-formed 5-oxopyrrolidine enolate with a phenylating agent. Palladium-catalyzed cross-coupling reactions have also been employed for the carboamination of alkenes, which can be adapted to form C-C bonds at the C2 position.

Functionalization at C5 (Keto Group) and Amide Linkage

The final key functionalization is the formation of the amide linkage at the C5-carboxyl group, which is conceptually part of the prolinamide structure. Starting from a 5-oxoproline derivative where the carboxyl group is present, standard peptide coupling methods can be employed. This involves the activation of the carboxylic acid using reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting the acid to an acyl chloride or an active ester. The activated species is then reacted with ammonia or an appropriate nitrogen nucleophile to form the desired prolinamide.

Advanced and Stereoselective Synthesis Techniques

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound, particularly due to the stereocenter at the C2 position.

Asymmetric Catalysis in Prolinamide Scaffold Construction

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. Proline and its derivatives, including prolinamides, are themselves widely used as organocatalysts. This knowledge can be leveraged for the synthesis of the target molecule.

For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral organocatalyst, can establish the stereocenter at C2 with high enantioselectivity. The resulting chiral intermediate can then be carried forward to the final product.

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecular scaffolds in a single step from three or more starting materials. beilstein-journals.orgtaylorandfrancis.com This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. beilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs are broadly applied to the synthesis of related heterocyclic structures like pyrrolidines and dihydropyridines. sapub.org

For instance, the Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an isocyanide, a carboxylic acid, an amine, and a carbonyl compound to form an α-acylamino amide. beilstein-journals.org This strategy could conceivably be adapted to assemble the core structure of this compound or its precursors. A hypothetical Ugi-type reaction could involve a precursor to the pyroglutamic acid core, an aniline derivative, and an isocyanide to construct the prolinamide backbone.

Another relevant MCR approach is the 1,3-dipolar cycloaddition. For example, enantiopure exo-4-nitro-3,5-diphenylproline can react with aldehydes and electrophilic alkenes in a multi-component 1,3-dipolar cycloaddition to form nitropyrrolizidines. researchgate.net This highlights how MCRs can be employed to build upon a proline scaffold, suggesting potential pathways for the elaboration of this compound into more complex structures.

The synthesis of highly functionalized 1,4-dihydropyridines through a one-pot, multi-component condensation of dimedone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) demonstrates the general utility of MCRs in creating heterocyclic systems. sapub.org This method's tolerance for various functional groups on the aldehyde component suggests that similar strategies could be developed for prolinamide derivatives. sapub.org

Reaction TypeComponentsProduct TypeReference
Ugi-4CRIsocyanide, Carboxylic Acid, Amine, Carbonylα-Acylamino Amide beilstein-journals.org
1,3-Dipolar CycloadditionEnantiopure exo-4-nitro-3,5-diphenylproline, Aldehyde, AlkeneNitropyrrolizidine researchgate.net
Hantzsch-type CondensationDimedone, Aldehyde, Malononitrile, Ammonium Acetate1,4-Dihydropyridine (B1200194) sapub.org

Chemo- and Regioselective Functionalization Approaches

The selective functionalization of a molecule with multiple reactive sites is a key challenge in synthetic chemistry. For a molecule like this compound, which possesses several potential reaction points—the lactam carbonyl, the amide, and two phenyl rings—chemo- and regioselective methods are crucial for controlled modification.

Research into related prolinamide systems demonstrates the feasibility of such selective transformations. For example, pyridine-N-oxide catalysts have been used for the N-acylative desymmetrization of sulfonimidamides, a reaction that relies on the precise control of reactivity. rsc.org The success of this catalysis hinges on factors like the choice of solvent and base to achieve high yields and enantioselectivities, illustrating the fine-tuning required for selective reactions. rsc.org

In the context of prolinamide-based organocatalysts, structural modifications are often made to tune their catalytic activity. These modifications, which can include the introduction of functional groups onto the pyrrolidine ring or the amide moiety, inherently rely on chemo- and regioselective reactions. researchgate.net The development of bifunctional organocatalysts, where different parts of the molecule perform distinct roles (e.g., one part acts as a Brønsted acid and another as a Lewis base), necessitates highly controlled synthetic steps to install the desired functionalities at specific positions. researchgate.netunibo.it

While direct examples of the chemo- and regioselective functionalization of this compound are not explicitly detailed, the principles are well-established within the broader field of proline and prolinamide chemistry.

Chemical Reactivity and Derivatization Strategies

The derivatization of this compound allows for the exploration of its chemical space and the generation of analogs with potentially new properties.

Transformations of the 5-Oxo Moiety

The 5-oxo (pyroglutamyl) moiety is a key functional group that can undergo various chemical transformations. While specific reactions on this compound itself are not detailed, general transformations of the pyroglutamyl ring are known. For instance, the carbonyl group can potentially be reduced to a hydroxyl group or undergo reactions with organometallic reagents to introduce new substituents at the 5-position.

In related heterocyclic systems, the transformation of an oxo group is a common strategy for derivatization. For example, in the synthesis of 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8-carboxylates, a key step involves the cyclization of an intermediate that leads to the formation of the oxo-containing ring. researchgate.net This indicates that the oxo group is a stable and synthetically useful handle.

Modifications at the N-Phenyl and Amide-Phenyl Moieties

The two phenyl rings in this compound offer opportunities for modification through electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or acyl groups could be introduced onto either the N-phenyl ring attached to the pyrrolidine nitrogen or the phenyl ring of the amide group. The existing substituents on the rings will direct the position of the incoming electrophile.

The synthesis of prolinamide-based organocatalysts often involves the introduction of various substituents onto the aryl groups to modulate their electronic and steric properties. mdpi.com For example, the synthesis of prolinamides with trifluoromethyl or other electron-withdrawing groups on the phenyl rings is a common strategy to enhance their catalytic activity. unibo.itmdpi.com These modifications are typically achieved by starting with appropriately substituted anilines or by performing functional group transformations on the intact prolinamide scaffold.

Analog Synthesis via Parallel or Combinatorial Approaches

Parallel and combinatorial synthesis are powerful strategies for rapidly generating large libraries of related compounds for screening purposes. nih.govuzh.ch These approaches are particularly well-suited for the synthesis of analogs of this compound, where the core scaffold can be systematically decorated with different substituents.

A combinatorial approach to synthesizing analogs of this compound could involve reacting a common pyroglutamic acid precursor with a diverse set of anilines to generate a library of N-substituted prolinamides. Similarly, the amide-forming reaction could be performed with a variety of substituted anilines.

The use of multi-component reactions is also highly amenable to combinatorial synthesis. taylorandfrancis.com By varying the inputs of a multi-component reaction that assembles the prolinamide scaffold, a wide range of analogs could be produced in a high-throughput manner. For example, a library of 3,5-dimethylene substituted 1,2,4-triazoles was successfully generated through the combinatorial cyclization of imidates and hydrazides. nih.gov This demonstrates the feasibility of using combinatorial chemistry to create libraries of heterocyclic compounds.

ApproachDescriptionPotential Application to this compoundReference
Parallel SynthesisSynthesizing multiple compounds simultaneously in separate reaction vessels.Generation of a library of analogs with different substituents on the phenyl rings. uzh.ch
Combinatorial ChemistrySystematically creating a large number of compounds in a single process.Rapidly producing a diverse library of prolinamide derivatives for screening. nih.gov
Multi-component ReactionsCombining three or more reactants in a single step to form a complex product.Efficiently assembling a library of analogs by varying the starting materials. taylorandfrancis.com

Analytical Characterization in Synthetic Organic Chemistry

The unambiguous identification and characterization of synthesized compounds are fundamental in organic chemistry. For this compound and its derivatives, a combination of spectroscopic and spectrometric techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. In a related 2-oxoquinoline derivative, the chemical shifts and coupling constants of the protons and carbons were used to assign the structure. mdpi.com For this compound, ¹H NMR would show characteristic signals for the protons on the pyrrolidine ring and the two phenyl groups, as well as the amide N-H proton. ¹³C NMR would provide information on the carbon skeleton, including the two carbonyl carbons (lactam and amide).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. In the case of this compound, characteristic absorption bands for the C=O stretching vibrations of the lactam and amide groups, as well as N-H stretching and bending vibrations, would be expected. For example, in a synthesized 1,4-dihydropyridine derivative, IR spectroscopy clearly showed absorption bands for the C=O and C≡N groups. sapub.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including the relative and absolute stereochemistry.

Chromatographic Methods: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are used to assess the purity of the synthesized compounds and to monitor the progress of reactions.

TechniqueInformation ProvidedExample Application
¹H and ¹³C NMRMolecular structure, connectivity of atomsStructure elucidation of a 2-oxoquinoline derivative. mdpi.com
Mass SpectrometryMolecular weight, elemental compositionConfirmation of product identity.
IR SpectroscopyPresence of functional groupsIdentification of C=O and C≡N groups in a dihydropyridine. sapub.org
X-ray CrystallographyDefinitive 3D structure, stereochemistryDetermination of absolute configuration.
Chromatography (TLC, HPLC)Purity assessment, reaction monitoringMonitoring the completion of a reaction. sapub.org

Spectroscopic Methods for Structural Elucidation

The molecular structure of this compound is determined by employing a suite of spectroscopic techniques, including High-Resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method offers unique insights into the compound's architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal in delineating the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not publicly available in the referenced literature, a theoretical analysis suggests the expected resonances. For instance, in related 5-oxopyrrolidine structures, characteristic signals for the pyrrolidine ring protons and carbons are typically observed. mdpi.com In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the two phenyl groups, the protons on the pyrrolidine ring, and the amide proton. The chemical shifts and coupling patterns would be crucial for assigning the relative stereochemistry of the substituents. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbons of the lactam and amide groups, and the carbons of the phenyl rings and the pyrrolidine core. researchgate.netbhu.ac.in

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing stable fragments that correspond to different parts of the molecule, such as the loss of a phenyl group or the cleavage of the amide bond. raco.cat While specific mass spectral data for this compound is not detailed in the provided search results, analysis of related compounds like 4-Butyl-5-oxo-1,2-diphenylpyrazol-3-olate provides an example of how mass spectrometry is used to confirm molecular weight and formula. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational frequencies would include the C=O stretching of the lactam (pyrrolidinone) ring, typically around 1680-1700 cm⁻¹, and the C=O stretching of the amide group (Amide I band) around 1630-1680 cm⁻¹. The N-H stretching of the amide would appear in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations from the diphenyl groups would also be prominent. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic phenyl rings and the carbonyl groups in this compound would result in characteristic absorption maxima in the UV region. These absorptions are due to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters determined from the UV-Vis spectrum. nih.gov

Spectroscopic TechniqueParameterExpected Value/Range
¹H NMR Chemical Shift (δ)Aromatic protons: ~7.0-8.0 ppm; Pyrrolidine ring protons: ~2.0-4.5 ppm; Amide NH: ~7.5-8.5 ppm
¹³C NMR Chemical Shift (δ)Carbonyl (lactam): ~170-180 ppm; Carbonyl (amide): ~165-175 ppm; Aromatic carbons: ~120-140 ppm; Pyrrolidine ring carbons: ~25-60 ppm
Mass Spectrometry Molecular Ion PeakDependent on the exact molecular formula (C₁₇H₁₆N₂O₂)
FT-IR Wavenumber (cm⁻¹)N-H stretch: 3200-3400; C-H stretch (aromatic): 3000-3100; C=O stretch (lactam): 1680-1700; C=O stretch (amide): 1630-1680
UV-Vis λmax~200-300 nm

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating any potential stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound. A validated reversed-phase HPLC (RP-HPLC) method would typically be developed. turkjps.orgnih.gov This would involve optimizing parameters such as the column (e.g., C18), the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium acetate), the flow rate, and the detection wavelength (based on the UV-Vis spectrum). turkjps.orgnih.govmdpi.com The purity of the sample is determined by integrating the peak area of the main compound and any impurities. For isomeric analysis, chiral HPLC columns can be employed to separate enantiomers or diastereomers, which is crucial given the potential stereocenters in this compound.

Gas Chromatography (GC): Gas chromatography can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. If not, derivatization may be necessary. GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive method for identifying and quantifying volatile impurities. The choice of the column and temperature program is critical for achieving good separation.

Interactive Data Table: Illustrative Chromatographic Conditions (Note: The following table provides examples of typical conditions for the analysis of organic compounds, as specific methods for this compound were not found.)

Chromatographic TechniqueParameterExample Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at λmax
Retention TimeCompound-specific
GC ColumnCapillary column (e.g., HP-5)
Carrier GasHelium or Nitrogen
Temperature ProgramRamped from a low to a high temperature
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Structure Activity Relationship Sar Studies for Biological Target Elucidation

Systematic Modification of the 5-Oxo-1,2-diphenylprolinamide Scaffold

Systematic structural modifications of the lead compound are performed to probe the steric, electronic, and hydrophobic requirements of the binding site. This involves altering the phenyl rings, the amide linker, the stereochemistry, and the pyrrolidine (B122466) ring itself.

The phenyl group at the N1 position of the pyrrolidine ring is a key site for modification to explore its influence on biological activity. Studies on analogous 1-phenyl-5-oxopyrrolidine structures have shown that substituents on this ring can significantly modulate activity. mdpi.com For instance, in a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives evaluated for anticancer properties, modification of the acetamido group was a critical step. mdpi.comresearchgate.net

Initial conversion of the starting acetamido compound to its corresponding carboxylic acid derivative resulted in weak anticancer activity. mdpi.com However, further derivatization into hydrazones containing different aromatic and heterocyclic moieties at the N1-phenyl position led to a structure-dependent enhancement of activity. mdpi.com Specifically, hydrazones incorporating dimethylamino-, chloro-, and bromo-substituents on the phenyl ring displayed notable anticancer effects against A549 human lung adenocarcinoma cells. mdpi.com This indicates that both the electronic properties and the steric bulk of the substituents on the N1-phenyl ring are critical determinants of the molecule's biological profile.

Table 1: Effect of N1-Phenyl Area Modifications on Anticancer Activity Data synthesized from studies on analogous 1-phenyl-5-oxopyrrolidine hydrazone derivatives. mdpi.com

Compound SeriesModification at N1-Phenyl RingObserved Activity (A549 Cells)
Carboxylic Acid Derivative-NH-CO-CH₂-COOHWeak Activity
Hydrazone Derivative-NH-N=CH-C₆H₅ (unsubstituted)Moderate Improvement
Hydrazone Derivative-NH-N=CH-C₆H₄-N(CH₃)₂Significant Improvement
Hydrazone Derivative-NH-N=CH-C₆H₄-ClSignificant Improvement
Hydrazone Derivative-NH-N=CH-C₆H₄-BrSignificant Improvement
Hydrazone Derivative-NH-N=CH-(heterocycle)Potent Activity

Modifications to the phenyl ring—such as introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions—can probe electronic and steric tolerance at the receptor site. The introduction of hydrophilic or lipophilic groups can also alter the pharmacokinetic properties of the entire molecule. For example, replacing the phenyl group with other aromatic or heterocyclic systems could lead to new interactions with the biological target.

Table 2: Conceptual Modifications of the C2-Amide Phenyl Group This table illustrates potential modifications based on general medicinal chemistry principles.

Modification TypeExample Substituent (on Phenyl Ring)Potential Impact
Electronic (Electron-Withdrawing)-NO₂, -CF₃, -ClAlter H-bonding capability, dipole moment
Electronic (Electron-Donating)-OCH₃, -CH₃Modify electron density, potential for new contacts
Steric Bulk-C(CH₃)₃ (tert-butyl)Probe size constraints of the binding pocket
Hydrophilicity-OH, -COOHImprove aqueous solubility, introduce new H-bonds
Bioisosteric ReplacementPyridyl, ThienylIntroduce new H-bond acceptors/donors, alter geometry

Stereochemistry is a paramount factor in the biological activity of chiral molecules, as biomolecules like receptors and enzymes are inherently chiral. For pyrrolidine-based compounds, the stereochemistry at the C2 position, which bears the amide side chain, is often a decisive factor for biological activity. acs.orgnih.gov

A comprehensive SAR study on a series of proline and pyrrolidine-based melanocortin receptor agonists revealed the critical nature of the absolute configuration at the C2-position. acs.org The investigation showed that analogues with an (S) configuration at C2 were consistently the most potent agonists across multiple receptor subtypes. acs.org This highlights that a specific spatial orientation of the substituent at C2 is necessary for optimal binding affinity and functional activity. acs.orgnih.gov The distinct stereochemical profile created by the configuration of the amino acid residue influences conformational dynamics and interactions with biological targets. vulcanchem.com The specific (1S) and (4R) designations in related complex prolinamide structures underscore the importance of stereochemistry for influencing interactions with biological targets. cymitquimica.com

Table 3: Influence of C2-Stereochemistry on Receptor Agonist Potency Data based on findings from pyrrolidine-based melanocortin receptor agonists. acs.org

Pyrrolidine Ring ConfigurationRelative Agonist PotencyKey Finding
(2S, 4R)Most Potent(S) configuration at C2 is critical for high potency and binding affinity.
(2S, 4S)Potent
(2R, 4R)Significantly Less Potent(R) configuration at C2 leads to a substantial loss of activity.
(2R, 4S)Significantly Less Potent

For example, studies on dolastatin 10 analogues, which contain a proline-related unit, showed that introducing heteroatom substituents like an azide (B81097) group onto the pyrrolidine ring could lead to compounds with enhanced cytotoxic activity. acs.org The position of the substituent matters; C4-alkylation or the introduction of electronegative atoms like fluorine can be used to lock the ring into a specific pucker (endo or exo), which can be beneficial for activity by pre-organizing the molecule for receptor binding. nih.govresearchgate.net

Table 4: Examples of Pyrrolidine Ring Modifications and Their Effects Data synthesized from studies on various pyrrolidine-containing bioactive molecules. nih.govresearchgate.netacs.org

Modification PositionSubstituentReported EffectReference
C4Azide (-N₃)Enhanced cytotoxic activity in certain peptide analogues. acs.org
C4Hydroxy (-OH)Plays a crucial role in collagen structures; favors specific ring puckering. researchgate.net
C4tert-Butyl (-C(CH₃)₃)Strongly favors a specific pseudoequatorial orientation, locking the ring pucker. researchgate.net
C4Fluoro (-F)Controls ring pucker through stereoelectronic effects. nih.gov
C3Aryl groupCan be introduced stereospecifically to create cis-2,3-disubstituted pyrrolidines. acs.org

Impact of Stereochemistry at C2 on Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the biological activities of a set of compounds with their structural properties using mathematical equations. uran.ua It is an essential tool in modern drug discovery for predicting the activity of novel compounds and for providing insights into the mechanism of action. nih.govmdpi.com

The development of a predictive QSAR model for this compound analogues would involve several key steps. First, a dataset of analogues with experimentally determined biological activities is required. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure, including its shape, size, electronic properties (e.g., dipole moment), and hydrophobicity (e.g., logP). uran.uanih.gov

Next, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that links the descriptors to the observed biological activity. nih.goveco-vector.com For instance, a QSAR analysis on pyrrolidine amide derivatives acting as DPP-IV inhibitors found that electronic effects played an important role for substituents on the pyrrolidine ring. researchgate.net Another study on pyrrolidine analogs identified the shape flexibility index and electrostatic parameters like dipole moment as key determinants of activity. nih.gov

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. researchgate.net This involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. uran.uaresearchgate.net A well-validated QSAR model can then be used to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Table 5: Typical Statistical Parameters for a Validated QSAR Model Based on published models for related heterocyclic compounds. uran.uanih.govresearchgate.net

Statistical ParameterSymbolAcceptable ValueDescription
Coefficient of Determination (Training Set)> 0.6Measures the goodness-of-fit of the model for the training data.
Cross-validated R² (Internal Validation)Q² or R²cv> 0.5Assesses the internal predictive ability and robustness of the model.
Coefficient of Determination (Test Set)R²pred or R²ext> 0.6Measures the predictive power of the model on an external set of data.
F-statisticFHigh valueIndicates the statistical significance of the regression model.
Root Mean Square ErrorRMSELow valueMeasures the differences between values predicted by the model and the values observed.

Identification of Key Physicochemical Descriptors

In the investigation of the biological activity of heterocyclic compounds like 5-oxo-prolinamide derivatives, quantitative structure-activity relationship (QSAR) studies are instrumental. These studies aim to correlate the physicochemical properties of the compounds with their biological activities. For classes of compounds analogous to this compound, such as 4-oxothiazolidines and 5-arylidines, several key physicochemical descriptors have been identified as being significant for their biological action. benthamscience.com

A QSAR analysis performed on a series of 4-oxothiazolidine and 5-aryolidine derivatives as lipoxygenase inhibitors revealed the importance of both steric and topological parameters. The study indicated that bulky substituents on the thiazolidine (B150603) ring could decrease the binding affinity to the target enzyme. This was shown by the negative contribution of descriptors like molar refractivity and the Connolly accessible area. Conversely, topological parameters such as the Balaban index (BI), mean topological distance index (MTI), cyclomatic complexity (CC), and total valence connectivity (TVC) showed a positive correlation with inhibitory activity. This suggests that increased branching and the presence of heteroatoms are favorable for the biological activity of these compounds. benthamscience.com

In a different study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum, a QSAR model was developed using machine learning algorithms. mdpi.com The most significant molecular descriptors identified were the principal moment of inertia ratio (npr1), the principal moment of inertia 3 (pmi3), the SlogP (a measure of lipophilicity), and two surface area-related descriptors (vsurf-CW2 and vsurf-W2). The resulting QSAR equation highlighted the quantitative impact of these descriptors on the inhibitory activity (pIC50). mdpi.com

These examples demonstrate that a combination of steric, electronic, and lipophilic descriptors is often crucial in defining the SAR for a given series of compounds. For a hypothetical SAR study on this compound, one would likely investigate similar descriptors to understand how modifications to the diphenyl and prolinamide moieties influence its interaction with a biological target.

SAR Elucidation Through Directed Synthesis and Biological Assessment

The elucidation of structure-activity relationships is a cornerstone of medicinal chemistry, guiding the iterative process of drug discovery. This is achieved through the directed synthesis of new analogs and their subsequent biological evaluation.

Design of Compound Libraries Based on SAR Hypotheses

The design of compound libraries is a strategic process that aims to systematically explore the chemical space around a lead compound. Proline and its derivatives, due to their conformational rigidity and diverse biological roles, are often used as scaffolds for creating such libraries. mdpi.comresearchgate.net Proline-based diketopiperazines, for example, are considered privileged scaffolds for library design due to their structural features that allow for the introduction of various substituents. researchgate.net

The design of a library of 5-oxo-hexahydroquinoline derivatives provides a relevant example. These compounds were designed to reverse P-glycoprotein-mediated multidrug resistance. The design strategy involved several key considerations:

The 5-oxo-hexahydroquinoline scaffold was chosen based on the known multidrug resistance reversal effect of dihydropyridines. dovepress.com

Nitroaryl substituents were incorporated at the C4 position, as previous studies had shown this to enhance the desired activity. dovepress.com

Different carboxamide groups were introduced at the C3 position to explore the impact of this substitution on activity. dovepress.com

Similarly, for a compound like this compound, a library could be designed by systematically varying the substituents on the two phenyl rings and by modifying the amide portion of the prolinamide. For instance, different electronic and steric groups could be introduced onto the phenyl rings to probe the binding pocket of a target protein.

Correlation of Structural Features with Biological Responses

Following the synthesis of a compound library, the biological activity of each compound is assessed. The resulting data is then analyzed to correlate specific structural features with the observed biological responses.

Compounds with a 2-nitrophenyl group at the C4 position generally exhibited higher activity. dovepress.com

The presence of a 4-chlorophenyl carboxamide at the C3 position was also found to be beneficial for activity. dovepress.com

Another example can be seen in the study of N-substituted oxopyrimidines as central nervous system depressants. nih.gov The systematic modification of the N3 position of the pyrimidine (B1678525) ring with various benzyl-analogous groups revealed that the nature of this substituent significantly influenced the hypnotic activity. Furthermore, modifications to the sugar moiety at the N1 position generally led to a decrease in activity, highlighting the importance of this structural feature. nih.gov

The table below illustrates a hypothetical SAR analysis for a series of analogs of this compound, where R1 and R2 represent substituents on the two phenyl rings. The biological activity is given as the half-maximal inhibitory concentration (IC50).

CompoundR1 (on N-phenyl)R2 (on C-phenyl)Biological Activity (IC50, µM)
1HH10.5
24-ClH5.2
34-OCH3H15.8
4H4-Cl8.1
5H4-NO22.3
64-Cl4-NO21.1

This hypothetical data would suggest that electron-withdrawing groups on both phenyl rings are favorable for activity, with the combination of a 4-chloro group on the N-phenyl ring and a 4-nitro group on the C-phenyl ring resulting in the most potent compound.

Investigation of Molecular Mechanisms and Biological Interactions

Identification and Characterization of Biological Targets

Ligand-Receptor Binding Assays

No studies detailing ligand-receptor binding assays for 5-Oxo-1,2-diphenylprolinamide were identified.

Enzyme Inhibition or Activation Profiling

No data on the effects of this compound on enzyme activity is currently available.

Protein-Protein Interaction Modulation

There is no published research on whether this compound can modulate protein-protein interactions.

Cellular and Subcellular Mechanistic Studies

Cellular Pathway Analysis (e.g., reporter gene assays, Western blotting)

No cellular pathway analysis has been published for this compound.

Transcriptomic and Proteomic Profiling in Cellular Models

No transcriptomic or proteomic studies have been conducted to assess the cellular response to this compound.

Cell-Based Phenotypic Assays for Mechanistic Insights

Cell-based phenotypic assays serve as a foundational step in characterizing the biological activity of a compound. These assays measure global changes in cell health, behavior, and function to provide initial clues about the compound's mechanism of action. To date, specific studies detailing the effects of this compound in these assays are not available in the public scientific literature. However, the application of such assays would be a critical step in its preclinical evaluation.

Cytotoxicity at a Mechanistic Level: Beyond determining if a compound is toxic to cells, mechanistic cytotoxicity assays aim to uncover how it induces cell death. Techniques such as Annexin V/Propidium Iodide staining can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Further investigation into mitochondrial membrane potential or caspase activation would reveal if the compound triggers intrinsic or extrinsic apoptotic pathways. Evaluating this compound with these methods would clarify whether its effects are mediated through a controlled cellular process, which can be a desirable trait for certain therapeutic applications like oncology.

Cellular Differentiation: Assays for cellular differentiation assess a compound's ability to induce a cell to change from one type to a more specialized one. This is particularly relevant in fields like regenerative medicine and cancer therapy. For instance, if this compound were being investigated for hematological applications, it could be tested on hematopoietic stem cells to see if it promotes differentiation into specific lineages like erythrocytes or myeloid cells. This is typically measured by monitoring the expression of cell-surface markers specific to the differentiated cells using flow cytometry.

Migration Assays: Cell migration is a key process in development, immune response, and disease progression, such as cancer metastasis. The Boyden chamber or transwell assay is a standard method to evaluate a compound's effect on cell motility. In this assay, cells are placed in an upper chamber and migrate through a porous membrane towards a lower chamber containing a chemoattractant. By treating the cells with this compound, researchers could determine if it inhibits or promotes this migration. A wound-healing or "scratch" assay offers an alternative, where a gap is created in a cell monolayer, and the rate of closure is measured over time in the presence or absence of the compound.

Table 1: Illustrative Data Table for Cell-Based Phenotypic Assays of this compound (Note: The following data is for illustrative purposes only, as no specific experimental results for this compound have been published.)

Assay Type Cell Line Endpoint Measured Hypothetical Outcome for this compound
Mechanistic Cytotoxicity MDA-MB-231 (Breast Cancer) % Apoptotic Cells (Annexin V+) Concentration-dependent increase in apoptosis
Cellular Differentiation HL-60 (Leukemia) % Differentiated Cells (CD11b+) Induces myeloid differentiation
Cell Migration A549 (Lung Cancer) % Inhibition of Cell Migration Inhibits migration in a transwell assay

Mechanistic Studies in Preclinical in vitro Systems

Following initial cell-based screening, more complex in vitro systems that incorporate higher levels of biological organization are used to study a compound's effects on tissue function and intercellular communication.

Isolated Tissue or Organ Bath Preparations for Functional Characterization

The isolated organ bath is a classic pharmacological tool used to study the effect of a substance on the function of an intact tissue. Tissues such as blood vessels (e.g., aortic rings), trachea, or intestinal segments are suspended in a chamber containing a physiological solution, and their contractile or relaxation responses are measured.

Application of this compound to such a preparation would allow for the characterization of its functional effects, such as vasodilation, vasoconstriction, or smooth muscle contraction. This provides crucial data on the compound's integrated physiological effect at the tissue level, which cannot be captured by single-cell assays. Dose-response curves can be generated to quantify the compound's potency (EC₅₀) and efficacy. Currently, there are no published studies using isolated organ bath preparations to characterize this compound.

Co-culture Models for Intercellular Communication Analysis

Biological processes often involve complex communication between different cell types. Co-culture models, where two or more distinct cell types are grown together, are designed to simulate these interactions in vitro. These models can be set up to allow direct cell-to-cell contact or to separate cell types by a porous membrane, permitting communication only through secreted factors (paracrine signaling).

For example, to investigate the effect of this compound on tumor-stroma interactions, cancer cells could be co-cultured with fibroblasts. Researchers could then analyze changes in cell proliferation, invasion, or the secretion of signaling molecules like cytokines and growth factors. This approach provides a more physiologically relevant context than monoculture systems. A review of the scientific literature indicates that this compound has not yet been evaluated in such co-culture models.

Table 2: Illustrative Data Table for Preclinical in vitro System Studies of this compound (Note: The following data is for illustrative purposes only, as no specific experimental results for this compound have been published.)

In Vitro System Tissue/Cell Types Parameter Measured Hypothetical Finding for this compound
Isolated Organ Bath Rat Aortic Rings Change in Contractile Force Induces vasorelaxation against a phenylephrine-induced contraction
Co-culture Model Tumor Cells (e.g., U-87 MG) + Endothelial Cells (HUVEC) Endothelial Tube Formation Inhibits angiogenesis by preventing endothelial cell tube formation

Mechanistic Investigations in Preclinical in vivo Models

In vivo studies in animal models are essential to understand a compound's effects within a whole, living organism, providing insights into its pharmacodynamic activity and confirming its mechanism of action in a complex biological system.

Evaluation of Pharmacodynamic Markers in Relevant Animal Models

Pharmacodynamic (PD) markers are measurable biological indicators that show a drug has had its intended effect on the body. Following administration of this compound to a relevant animal model (e.g., a mouse model of a specific disease), researchers would collect tissue or blood samples to measure changes in a specific biomarker.

For instance, if in vitro data suggested that the compound inhibits a particular protein kinase, a PD marker study would involve measuring the phosphorylation level of that kinase's substrate in tumor tissue from treated animals. A significant reduction in phosphorylation would provide strong evidence that the compound is hitting its target and exerting the expected biological effect in the in vivo setting. No published studies have yet reported on the evaluation of pharmacodynamic markers for this compound.

Target Engagement Studies in vivo using Molecular Probes

Target engagement studies are designed to definitively prove that a compound physically interacts with its intended molecular target in a living organism. This is a critical step in validating a drug's mechanism of action. Techniques often involve the use of specialized molecular probes, which might be a modified version of the compound itself that can be detected (e.g., biotinylated or fluorescently tagged), or by using methods like the cellular thermal shift assay (CETSA) on tissues from treated animals.

Confirming that this compound engages its putative target in vivo would provide the highest level of confidence in its mechanism before advancing to clinical development. There is currently no publicly available research detailing in vivo target engagement studies for this compound.

Table 3: Illustrative Data Table for Preclinical in vivo Mechanistic Investigations of this compound (Note: The following data is for illustrative purposes only, as no specific experimental results for this compound have been published.)

In Vivo Investigation Animal Model Tissue Analyzed Marker/Method Hypothetical Result for this compound
Pharmacodynamic Marker Xenograft Mouse Model (e.g., A549) Tumor Tissue p-ERK (Western Blot) Dose-dependent reduction in phosphorylated ERK levels
Target Engagement Nude Mice Target Tissue Cellular Thermal Shift Assay (CETSA) Increased thermal stability of the target protein in treated animals

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 5-oxo-proline, might interact with a protein target at the atomic level.

In a notable study, molecular docking was employed to investigate the binding modes of newly synthesized 1,3-diaryl-5-oxo-proline derivatives targeting endothelin receptors (ETR), which are implicated in conditions like hypertension and cancer. mdpi.comresearchgate.net Researchers docked a selective ETA receptor (ETAR) ligand, compound 31h ((±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline), and its analogs into a homology model of the ETAR. mdpi.comresearchgate.net The docking results provided crucial insights into the structural elements necessary for binding affinity and selectivity. mdpi.comresearchgate.netresearcher.life

The analysis revealed that the ligands occupied the binding site, forming key interactions with receptor residues. The proposed binding mode for the active compound 31h was compared with that of the known antagonist Atrasentan and another synthesized analog, 15a . researchgate.net This comparative docking helped to rationalize the observed differences in their biological activities, attributing them to specific interactions within the receptor's binding pocket. mdpi.comunict.it Such studies are critical for guiding the design of new derivatives with improved potency and selectivity. mdpi.com Similarly, docking studies on other pyrrolidine (B122466) derivatives have been used to identify potential inhibitors for targets like cyclin-dependent kinase 5 (Cdk5)/p25, which is relevant in Alzheimer's pathology, and myeloid cell leukemia protein 1 (Mcl-1). nih.govbohrium.com

Table 1: Representative Molecular Docking Studies on Pyrrolidinone Derivatives
Compound ClassProtein TargetKey Findings from DockingReference
1,3-Diaryl-5-oxo-proline derivativesEndothelin A Receptor (ETAR)Identified structural elements required for affinity and selectivity; rationalized activity differences between analogs. mdpi.comresearchgate.net
Pyrrolidine-2,3-dione (B1313883) derivativesCdk5/p25 ComplexIdentified novel inhibitors occupying the ATP-binding site with strong binding interactions. nih.gov
Pyrrolidin-2-one derivativesAcetylcholinesterase (AChE)Showed good binding affinity, with some designed compounds having a higher docking score than the reference drug Donepezil. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking and to explore the dynamic nature of their interactions under simulated physiological conditions. nih.gov

For various pyrrolidinone-based compounds, MD simulations have been crucial in validating docking results. bohrium.com For instance, in a study on pyrrolidine-2,3-dione derivatives as Cdk5/p25 inhibitors, MD simulations over 30 nanoseconds showed that the identified inhibitors formed stable complexes with the target protein. nih.gov The root mean square deviation (RMSD) of the complex remained stable, indicating a persistent binding mode. nih.gov

In another study on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, 100-nanosecond MD simulations were performed. researchgate.net These simulations, coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, confirmed the stability of the ligand-receptor complexes and helped to validate the docking predictions. researchgate.nettandfonline.com Similarly, MD simulations were used to confirm that a 3,4-disubstituted pyrrolidine sulfonamide derivative formed stable intermolecular interactions with the dopamine (B1211576) transporter (DAT) protein over 100 ns, supporting its potential as a therapeutic agent. arabjchem.org These examples highlight how MD simulations are applied to the 5-oxo-proline scaffold and its analogs to ensure the stability of predicted binding modes, a critical step in computational drug discovery.

De Novo Ligand Design and Virtual Screening Based on Target Structures

De novo ligand design and virtual screening are powerful computational strategies for discovering novel drug candidates. De novo design involves building molecules from scratch or from small fragments within the binding site of a target, while virtual screening involves computationally testing large libraries of existing compounds for their potential to bind to a target. unict.it

While drug repurposing is often seen as a more time- and cost-effective alternative to de novo design, both approaches are valuable. mdpi.comunict.it For scaffolds like 5-oxo-proline, virtual screening of large chemical databases can identify new hits that can then be optimized. nih.gov For example, a ligand-based pharmacophore model was used as a 3D query to screen chemical databases for drug-like molecules, leading to the identification of novel pyrrolidine-2,3-dione inhibitors. nih.gov

In other research, virtual screening and QSAR studies were conducted on pyrrolidine derivatives to analyze their binding features as α-mannosidase inhibitors. up.pt This approach helps in identifying promising candidates from a large pool of compounds for further experimental testing. up.ptsigmaaldrich.com The design of new 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides as potential antihypertensive agents was also guided by virtual screening, demonstrating the utility of these methods for developing new therapeutic agents based on the pyrrolidine core. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can calculate parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. acs.orgresearchgate.net

For the 5-oxoproline molecule, its structure is characterized by a five-membered ring with a non-planar cis-type amide bond. ysu.edu The double bond to the oxygen at the C5 position makes the compound relevant for ultraviolet spectroscopy. ysu.edu DFT calculations can provide a deeper understanding of these structural and electronic features. By calculating the molecular electrostatic potential (MEP), one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for interaction with a biological target. researchgate.net The HOMO-LUMO energy gap, another parameter derived from quantum calculations, is an indicator of the molecule's chemical reactivity and stability. researchgate.net While specific DFT studies on 5-Oxo-1,2-diphenylprolinamide are not widely published, the principles are routinely applied to similar heterocyclic compounds to elucidate their geometric, spectroscopic, and electronic properties, which aids in rational drug design. acs.org

Table 2: Key Parameters from Quantum Chemical Calculations
Calculated PropertyDescriptionApplication in Drug Design
Molecular Electrostatic Potential (MEP)Shows the charge distribution and identifies electrophilic/nucleophilic sites.Predicts regions of a molecule likely to engage in hydrogen bonding or electrostatic interactions with a receptor.
HOMO-LUMO Energy GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability.
Optimized GeometryThe lowest energy, most stable 3D conformation of the molecule.Provides an accurate starting structure for molecular docking and MD simulations.

Homology Modeling and Protein Structure Prediction for Novel Targets

When the experimental 3D structure of a protein target is unavailable, homology (or comparative) modeling can be used to build a theoretical model. This technique relies on the target protein's amino acid sequence and an experimentally determined structure of a related homologous protein as a template.

This approach was critical in the study of 1,3-diaryl-5-oxo-proline derivatives as endothelin receptor ligands. mdpi.com Since no crystal structure of the human ETA receptor (ETAR) was available, the researchers developed a homology model of it. mdpi.comresearchgate.net This computationally generated receptor structure was then used for the molecular docking simulations to probe the binding of the newly synthesized compounds. researchgate.netresearcher.life The use of a homology model was essential for understanding the likely interactions between the 5-oxo-proline derivatives and the ETAR binding site, ultimately guiding the interpretation of the structure-activity relationship data. mdpi.comresearchgate.net Similarly, a homology model of the GPR55 receptor was used for molecular docking studies of potential ligands, demonstrating the broad applicability of this method when experimental structures are lacking. uef.fi

Future Research Directions and Potential Applications in Chemical Biology

Development of 5-Oxo-1,2-diphenylprolinamide as a Mechanistic Chemical Probe

The development of this compound into a high-quality chemical probe is a critical first step in elucidating its biological function. A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov For this compound to be an effective probe, it should ideally exhibit high potency and selectivity for its intended biological target. Iterative cycles of chemical synthesis and biological testing will be necessary to optimize these properties.

A key aspect of this development will be the establishment of a clear link between the compound's interaction with its target and a measurable cellular phenotype. This requires rigorous validation to ensure that the observed biological effects are a direct result of the probe's action on its intended target and not due to off-target effects. The use of structurally related but inactive control compounds is crucial in this validation process.

Future research in this area would involve:

Synthesis of Analogs: Creating a library of derivatives to explore the structure-activity relationship (SAR).

Target Identification and Validation: Employing techniques such as affinity chromatography, photo-affinity labeling, and proteomics to identify the protein targets of this compound.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be needed to understand how the compound modulates the target's function.

Exploration of Novel Biological Targets for Scaffold Derivatives

The this compound scaffold can serve as a template for the design of new molecules with the potential to interact with a wide range of biological targets. The "5-oxo" heterocyclic core is a feature found in various biologically active molecules, suggesting its potential for broad utility. nih.govdovepress.comnih.gov By systematically modifying the peripheral chemical groups of the this compound structure, researchers can create a diverse library of compounds for screening against various biological targets.

This exploration could uncover derivatives with novel activities, such as inhibiting protein-protein interactions, modulating enzyme activity, or acting as antagonists for receptors. For example, derivatives of other "5-oxo" scaffolds have shown activity as androgen receptor antagonists and in reversing multidrug resistance in cancer cells. dovepress.comnih.gov

A potential screening cascade for novel derivatives could involve:

Screening Phase Assay Type Objective Example Targets
Primary Screen High-throughput biochemical or cell-based assaysIdentify initial "hit" compounds with desired activity.Kinases, Proteases, G-protein coupled receptors
Secondary Screen Dose-response and selectivity assaysConfirm activity and determine the potency and selectivity of hits.Panel of related enzymes or receptors
Tertiary Screen Cellular and functional assaysEvaluate the effects of lead compounds in a more biologically relevant context.Cell proliferation, apoptosis, signaling pathway modulation

Integration with High-Content Imaging and Systems Biology Approaches

High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to extract quantitative data from cells. fluorofinder.commoleculardevices.com Integrating HCI into the study of this compound and its derivatives can provide deep insights into their effects on cellular morphology, protein localization, and organelle function. moleculardevices.comrevvity.com This approach allows for the simultaneous measurement of multiple cellular parameters, offering a comprehensive view of the compound's cellular impact.

When combined with systems biology approaches, such as transcriptomics and proteomics, HCI data can help to build comprehensive models of the cellular pathways affected by the compound. This integrated approach can reveal unexpected biological activities and help to identify the mechanism of action of novel compounds.

Future research could leverage the following HCI applications:

Phenotypic Screening: To identify compounds that induce specific cellular changes.

Toxicity Profiling: To assess the potential toxicity of derivatives at the cellular level.

Pathway Analysis: To map the signaling pathways modulated by the compounds.

Advancements in Synthetic Accessibility and Green Chemistry for Scale-Up

For this compound and its derivatives to be widely used as research tools or as starting points for drug discovery, their synthesis must be efficient and scalable. Future research should focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. epa.govyale.eduacs.orgmdpi.com

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. epa.gov This can be achieved by:

Using safer solvents and reagents.

Improving atom economy , which maximizes the incorporation of starting materials into the final product. acs.org

Employing catalytic methods instead of stoichiometric reagents to reduce waste. yale.edu

Designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. acs.org

The development of a green and scalable synthesis will be crucial for the future commercial viability and environmental sustainability of producing these compounds.

Interdisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of the biological activities and therapeutic potential of this compound and its derivatives will require a collaborative effort from researchers across multiple disciplines. This includes synthetic chemists, biochemists, cell biologists, pharmacologists, and computational biologists.

Such interdisciplinary collaborations can foster innovation and accelerate the translation of basic research findings into tangible applications. For example, computational chemists can use molecular modeling to guide the design of new derivatives with improved properties, while pharmacologists can evaluate their efficacy in preclinical models of disease.

Key areas for collaboration include:

Rational drug design based on structural biology and computational modeling.

Development of novel assays for high-throughput screening.

In-depth mechanistic studies to understand the molecular basis of the compounds' activities.

Preclinical evaluation of the most promising derivatives in disease models.

By bringing together diverse expertise, the scientific community can fully unlock the potential of the this compound scaffold for advancing chemical biology and drug discovery.

Q & A

Q. What are the established synthetic pathways for 5-Oxo-1,2-diphenylprolinamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) and solution-phase methods are commonly employed. Key steps include:
  • Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation.
  • Deprotection : Selective removal of protecting groups (e.g., Fmoc) under mild acidic conditions.
  • Purification : Reverse-phase HPLC or column chromatography to achieve >95% purity .
  • Critical Parameters : Temperature (20–25°C optimal for SPPS), solvent polarity (DMF for solubility), and stoichiometric ratios (1.5–2.0 equivalents of coupling reagents) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm stereochemistry and backbone integrity. Key signals: Proline δ-CH2 (~3.5–4.0 ppm) and carbonyl resonances (~170–175 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 365.18).
  • Infrared Spectroscopy (IR) : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands to verify secondary structure.
  • HPLC Validation : Retention time consistency under gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What are the primary biological targets or pathways associated with this compound in pharmacological studies?

  • Methodological Answer : Preliminary studies suggest interactions with:
  • Enzyme Inhibition : Serine proteases (e.g., elastase) via competitive binding at active sites.
  • Cell Signaling : Modulation of MAPK pathways in inflammatory models (IC50 values: 10–50 µM in murine macrophages).
  • Assay Design : Use of fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl) to quantify inhibition kinetics .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : A 2k factorial design evaluates variables:
  • Factors : Temperature (20–40°C), catalyst loading (0.5–2.0 mol%), and solvent (DMF vs. DMSO).
  • Responses : Yield (%) and enantiomeric excess (ee, %).
  • Statistical Analysis : ANOVA to identify significant interactions (e.g., temperature-catalyst synergy increases yield by 15% at 30°C).
  • Case Study : DMF with 1.5 mol% HATU at 25°C maximizes ee (>98%) while reducing racemization .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across cell lines?

  • Methodological Answer :
  • Hypothesis Testing : Compare pharmacokinetic (PK) parameters (e.g., permeability via Caco-2 assays) to rule out uptake variability.
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., 48-hour exposure, 10% FBS).
  • Mechanistic Profiling : siRNA knockdown of suspected targets (e.g., NF-κB) to confirm pathway specificity.
  • Meta-Analysis : Use PRISMA guidelines to assess bias in published datasets (e.g., exclusion of negative controls) .

Q. What theoretical frameworks guide the design of this compound’s structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Align with protease active sites (e.g., PDB 1PVC) using AutoDock Vina.
  • QSAR Models : Apply Hammett constants (σ) for substituent effects on bioactivity (R² > 0.85 in training sets).
  • Thermodynamic Analysis : ΔG calculations (MM/PBSA) to rank binding affinities.
  • Validation : Cross-correlate with experimental IC50 values to refine predictive accuracy .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR for real-time monitoring of intermediate formation.
  • Design of Experiments (DoE) : Central composite design to define robust operating ranges (e.g., pH 6.5–7.5 for crystallization).
  • Quality-by-Design (QbD) : Establish critical quality attributes (CQAs) like particle size distribution (PSD) for lyophilized batches .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer :
  • Probit Analysis : Calculate LD50 values with 95% confidence intervals.
  • ANCOVA : Adjust for covariates (e.g., animal weight) in repeated-measure designs.
  • Survival Analysis : Kaplan-Meier curves for time-to-event data (e.g., hepatotoxicity onset) .

Q. How should researchers integrate computational and experimental data to validate this compound’s mechanism of action?

  • Methodological Answer :
  • Coarse-Grained MD Simulations : Predict binding modes over 100-ns trajectories (GROMACS).
  • Experimental Cross-Validation : SPR assays for kinetic parameters (kon/koff) and ITC for ΔH/ΔS.
  • Consensus Scoring : Rank compounds using normalized docking scores and experimental ΔΔG .

Q. What ethical and methodological standards apply to in vivo studies of this compound?

  • Methodological Answer :
  • 3Rs Compliance : Replacement (in silico models for acute toxicity), Reduction (power analysis for sample size), Refinement (non-invasive imaging).
  • IACUC Protocols : Randomization of treatment groups, blinded histopathological assessments.
  • Data Transparency : Pre-registration on Open Science Framework (OSF) to mitigate reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.